2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride
Overview
Description
2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol This compound is characterized by its unique tricyclic structure, which includes a methoxy group and an azatricyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and may require elevated temperatures and pressures to achieve the desired cyclization.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the tricyclic core under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the tricyclic core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride can be compared with other similar compounds, such as:
4-Azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride: Lacks the methoxy group, resulting in different chemical and biological properties.
2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane: The free base form of the compound, which may have different solubility and reactivity compared to the hydrochloride salt.
The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
2-methoxy-4-azatricyclo[4.2.1.03,7]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-11-9-5-2-6-4-10-8(9)7(6)3-5;/h5-10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJXWOBIRUYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3CNC1C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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